molecular formula C19H23NO6 B4066086 N-(2-furylmethyl)-1-(4-methoxyphenyl)-3-methyl-3-buten-1-amine oxalate

N-(2-furylmethyl)-1-(4-methoxyphenyl)-3-methyl-3-buten-1-amine oxalate

Cat. No. B4066086
M. Wt: 361.4 g/mol
InChI Key: RADQMQBZRBSZQC-UHFFFAOYSA-N
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Description

N-(2-furylmethyl)-1-(4-methoxyphenyl)-3-methyl-3-buten-1-amine oxalate, also known as FMAU, is a chemical compound that has been extensively studied for its potential applications in scientific research. FMAU is a nucleoside analog that has been shown to have antiviral properties, making it a promising candidate for the treatment of viral infections. In

Scientific Research Applications

Asymmetric Synthesis and Catalysis Highly enantioselective syntheses of related compounds, involving asymmetric deprotonation and catalytic reactions, demonstrate the utility of similar compounds in stereocontrolled synthesis. For instance, the asymmetric deprotonation using s-BuLi/(−)-sparteine leads to highly enantioselective syntheses of (S)-2-aryl-Boc-pyrrolidines, highlighting the potential of such methodologies in the synthesis of stereochemically complex molecules (Wu, Lee, & Beak, 1996).

Organic Synthesis and Molecular Structure Research on the synthesis and structural analysis of molecules containing furyl and methoxyphenyl groups, such as the synthesis of 4-ylidenebutenolides and 4-oxo-2-enoic acid methyl esters from 5-methoxy-2-furyl carbinols, sheds light on reaction pathways and structural characteristics of similar furyl and methoxyphenyl-containing compounds (D’Auria, Piancatelli, & Scettri, 1980).

Catalytic Reactions and Enantioselectivity The development of direct asymmetric Mannich-type reactions via dinuclear zinc catalysts, which facilitate the synthesis of α-hydroxy-β-amino ketones with high enantioselectivity, indicates the broad applicability of related compounds in catalysis and asymmetric synthesis (Trost, Jaratjaroonphong, & Reutrakul, 2006).

properties

IUPAC Name

N-(furan-2-ylmethyl)-1-(4-methoxyphenyl)-3-methylbut-3-en-1-amine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO2.C2H2O4/c1-13(2)11-17(18-12-16-5-4-10-20-16)14-6-8-15(19-3)9-7-14;3-1(4)2(5)6/h4-10,17-18H,1,11-12H2,2-3H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RADQMQBZRBSZQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)CC(C1=CC=C(C=C1)OC)NCC2=CC=CO2.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(furan-2-ylmethyl)-1-(4-methoxyphenyl)-3-methylbut-3-en-1-amine;oxalic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-(2-furylmethyl)-1-(4-methoxyphenyl)-3-methyl-3-buten-1-amine oxalate
Reactant of Route 2
N-(2-furylmethyl)-1-(4-methoxyphenyl)-3-methyl-3-buten-1-amine oxalate
Reactant of Route 3
Reactant of Route 3
N-(2-furylmethyl)-1-(4-methoxyphenyl)-3-methyl-3-buten-1-amine oxalate
Reactant of Route 4
N-(2-furylmethyl)-1-(4-methoxyphenyl)-3-methyl-3-buten-1-amine oxalate
Reactant of Route 5
N-(2-furylmethyl)-1-(4-methoxyphenyl)-3-methyl-3-buten-1-amine oxalate
Reactant of Route 6
N-(2-furylmethyl)-1-(4-methoxyphenyl)-3-methyl-3-buten-1-amine oxalate

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